molecular formula C4H2D4 B077909 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- CAS No. 10545-58-1

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Cat. No.: B077909
CAS No.: 10545-58-1
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-ASABIGESSA-N
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Description

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated derivative of 1,3-butadiene, a simple conjugated diene with the molecular formula C4H2D4. This compound is characterized by the replacement of hydrogen atoms at positions 1 and 4 with deuterium, a stable isotope of hydrogen. The (E)-configuration indicates that the substituents on the double bonds are on opposite sides, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- typically involves the deuteration of 1,3-butadiene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of deuterated compounds like 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- is often achieved through large-scale catalytic exchange processes. These processes utilize deuterium gas and specialized catalysts to replace hydrogen atoms with deuterium in the parent compound. The production is optimized for high yield and purity, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- involves its interaction with molecular targets through its conjugated diene system. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: The non-deuterated parent compound.

    1,3-Butadiene, 1,1,4,4-tetrafluoro-: A fluorinated derivative with different chemical properties.

    1,3-Butadiene, 1,1,4,4-tetramethyl-: A methylated derivative with altered reactivity.

Uniqueness

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is unique due to its isotopic labeling with deuterium, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic studies through isotopic effects, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,1,4,4-tetraprotiobuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZBPTYRLMSJV-ASABIGESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C(=CC=C([1H])[1H])[1H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10545-58-1
Record name 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
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ferric chloride
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0.3 g
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Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
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polyoxyethylene lauryl ether
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27
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70%
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30%

Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
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